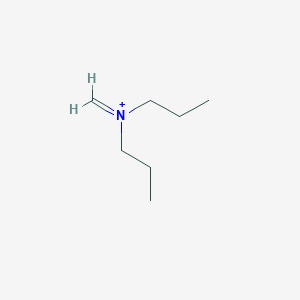
1-Propanaminium, N-methylene-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N-methylene-N-propyl- is a secondary amine with a propyl group and a methylene group attached to the nitrogen atom. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanaminium, N-methylene-N-propyl- can be synthesized through the alkylation of 1-propanamine with formaldehyde and a propyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the amine, followed by the addition of formaldehyde and the propyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, N-methylene-N-propyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylene or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanaminium, N-methylene-N-propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Used in the production of surfactants, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N-methylene-N-propyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-1-propanamine: A secondary amine with a methyl group instead of a methylene group.
N,N-dimethyl-1-propanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-ethyl-1-propanamine: A secondary amine with an ethyl group instead of a propyl group.
Uniqueness
1-Propanaminium, N-methylene-N-propyl- is unique due to its specific combination of a methylene and a propyl group attached to the nitrogen atom. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
76135-91-6 |
|---|---|
Fórmula molecular |
C7H16N+ |
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
methylidene(dipropyl)azanium |
InChI |
InChI=1S/C7H16N/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3/q+1 |
Clave InChI |
LDUWYEYRWMFXLX-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+](=C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
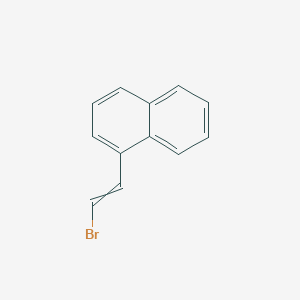
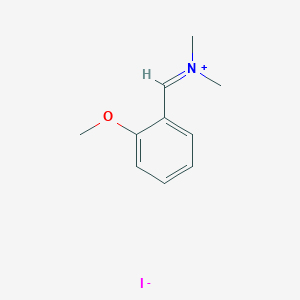
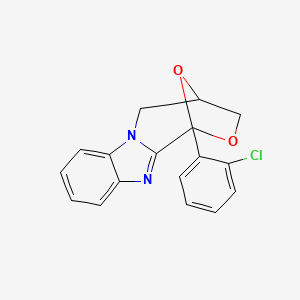
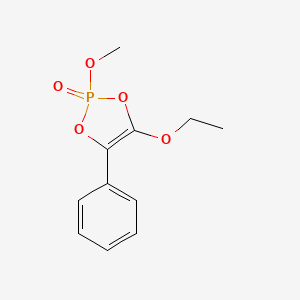
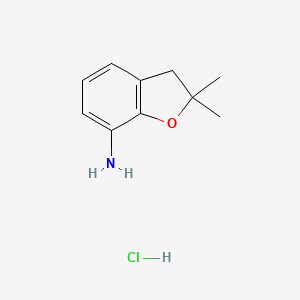

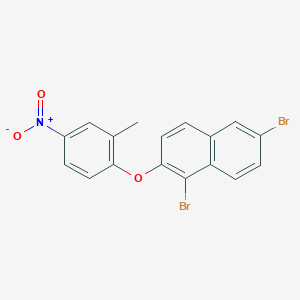
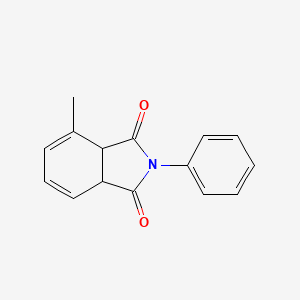
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
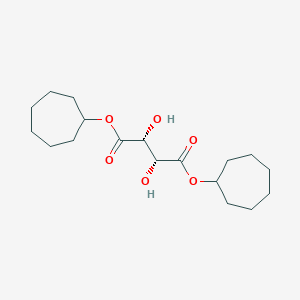
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
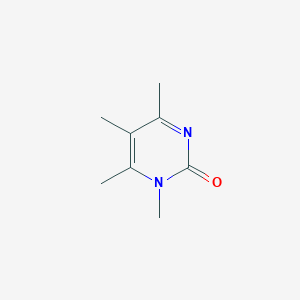
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
